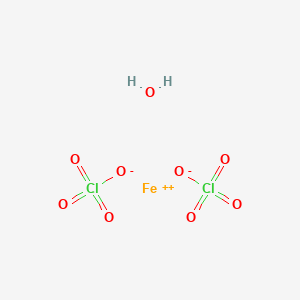

Iron(II) perchlorate x hydrate (x~6), Reagent Grade

Descripción general

Descripción

Iron(II) perchlorate x hydrate (x~6), Reagent Grade, is an inorganic salt composed of iron, perchlorate and water molecules. It is a colorless crystalline solid that is used as a reagent in various laboratory applications. This compound has a variety of uses in the scientific research field, such as in the synthesis of organic compounds, as an oxidizing agent, and in the preparation of catalysts. It also has a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

1. Magnetic Resonance Imaging Contrast Agents

Iron(II) perchlorate hydrate can be used in the synthesis of paramagnetic complexes, which are valuable in the preparation of contrast agents for magnetic resonance imaging (MRI). These complexes enhance the contrast in MRI scans, improving the visualization of internal structures. The stability of these complexes is crucial to avoid accumulation in tissues, necessitating high stability constants for their effective use in vivo (Fornasiero et al., 1987).

2. Environmental Toxicology

Iron(II) perchlorate hydrate and its derivatives have been studied for their environmental impacts, particularly in aquatic ecosystems. Research has investigated the effects of perchlorate compounds on thyroid function in various species, which is essential for understanding the ecological consequences of perchlorate contamination. These studies provide insight into how perchlorate affects wildlife and can help guide environmental protection measures (Crane et al., 2005).

3. Nanoparticle Research

The incorporation of iron(II) ions into nanoparticles has been explored for various applications, including drug delivery and environmental remediation. Iron oxide nanoparticles, for example, can be used for targeted drug delivery to tumors, with their accumulation and effects monitored via MRI. Such nanoparticles offer a minimally invasive option for the treatment of diseases like brain tumors, showcasing the potential of iron-based compounds in nanomedicine (Chertok et al., 2008).

4. Ecotoxicology and Environmental Safety

The impact of perchlorate on the environment, particularly on aquatic life, is a significant area of research. Studies have shown that perchlorate can affect the reproductive system, growth, and survival of aquatic organisms. Understanding these effects is crucial for assessing the risks associated with perchlorate contamination and for developing strategies to mitigate these impacts (Park et al., 2006).

5. Biocompatibility Studies

Research on the biocompatibility of iron oxide nanoparticles, which can be synthesized using iron(II) perchlorate hydrate, is essential for their safe use in biomedical applications. Evaluating the interaction of these nanoparticles with biological systems helps in understanding their potential side effects and in designing safer and more effective nanomedical devices (Gandhi et al., 2012).

Mecanismo De Acción

Target of Action

Iron(II) perchlorate hydrate primarily targets the respiratory system . It is an oxidizing agent , which means it can accept electrons from other substances in a chemical reaction .

Mode of Action

As an oxidizing agent, Iron(II) perchlorate hydrate can cause oxidation reactions, leading to changes in the chemical structures of the substances it interacts with . In solution, it slowly oxidizes in air to iron(III) oxyhydroxide .

Pharmacokinetics

Given its chemical properties, it is soluble in alcohol and water , which could influence its absorption and distribution in a biological system.

Result of Action

The molecular and cellular effects of Iron(II) perchlorate hydrate’s action largely depend on the specific context of its use. As an oxidizing agent, it can cause oxidation reactions that lead to changes in the chemical structures of the substances it interacts with .

Action Environment

The action, efficacy, and stability of Iron(II) perchlorate hydrate can be influenced by various environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the air, which can affect its stability. It also slowly oxidizes in air to iron(III) oxyhydroxide , which can influence its efficacy over time.

Propiedades

IUPAC Name |

iron(2+);diperchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Fe.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDJGQJHHCBZJZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeH2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336776 | |

| Record name | Iron(II) perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335159-18-7 | |

| Record name | Iron(II) perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron diperchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)